Pimelic Acid
Description
Pimelic acid (heptanedioic acid, HOOC-(CH₂)₅-COOH) is a seven-carbon dicarboxylic acid with significant roles in industrial and biochemical processes. It is a precursor in the biosynthesis of biotin (vitamin B7), which is essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Industrially, this compound serves as a monomer for polyesters and polyamides, such as nylon-7,7, and acts as a nucleating agent in β-form isotactic polypropylene crystallization . Its physical properties include a melting point of 102–106°C and moderate water solubility (~50 g/L at 20°C) . Elevated urinary excretion of this compound is observed in individuals with mitochondrial β-oxidation disorders, highlighting its metabolic relevance .
Properties
IUPAC Name |
heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021598 | |
| Record name | Heptanedioic acid | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Heptanedioic acid | |
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| Record name | Pimelic acid | |
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| Record name | Pimelic acid | |
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Boiling Point |
342.00 °C. @ 760.00 mm Hg | |
| Record name | Pimelic Acid | |
| Source | DrugBank | |
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| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
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Solubility |
50.0 mg/mL | |
| Record name | Pimelic Acid | |
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CAS No. |
111-16-0 | |
| Record name | Pimelic acid | |
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| Record name | Pimelic acid | |
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| Record name | Pimelic Acid | |
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| Record name | Heptanedioic acid | |
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| Record name | Pimelic acid | |
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| Record name | PIMELIC ACID | |
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| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
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Melting Point |
103 - 106 °C | |
| Record name | Pimelic Acid | |
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| URL | https://www.drugbank.ca/drugs/DB01856 | |
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| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Carbonylation of ε-Caprolactone
A cornerstone of modern pimelic acid production, the carbonylation of ε-caprolactone leverages catalytic systems to achieve high selectivity. As detailed in US4888443A , this method involves reacting ε-caprolactone with carbon monoxide (CO) and water under high pressure (600–3000 psig) and elevated temperatures (175–225°C) in the presence of a Group VIII metal catalyst (e.g., palladium, platinum) and a hydrogen halide promoter (e.g., HI, HBr).
Reaction Mechanism and Optimization
The proposed mechanism involves the cleavage of ε-caprolactone’s ester bond, followed by sequential carbonylation and hydrolysis steps. Water plays a dual role: it stoichiometrically participates in hydrolysis and suppresses polymeric by-product formation. A molar ratio of water to ε-caprolactone between 5:1 and 15:1 maximizes this compound yield (49.2% selectivity) while minimizing branched C₇-dibasic acids (36.6%) and hexanoic acid (11.1%). Catalyst selection is critical; palladium supported on carbon (Pd/C) outperforms other Group VIII metals due to its stability under reaction conditions.
Table 1: Optimization of Carbonylation Conditions (Adapted from US4888443A)
| Parameter | Optimal Range | Effect on Yield/Selectivity |
|---|---|---|
| Water:ε-Caprolactone Ratio | 5:1 – 15:1 | ↑ this compound yield (retards polymers) |
| Temperature | 200°C | Balances reaction rate and selectivity |
| CO Pressure | 2500 psig | Ensures sufficient CO solubility |
| Catalyst (Pd/C Loading) | 0.5 g (5% Pd/C) | Maximizes turnover frequency |
This method’s scalability is demonstrated in Example 1 of the patent, where a 70 mL Hastelloy reactor produced this compound at 98.9% ε-caprolactone conversion. However, the requirement for high-pressure equipment and corrosive promoters like HI limits its adoption in smaller-scale facilities.
Oxidation of Cycloheptanone
Cycloheptanone oxidation using dinitrogen tetroxide (N₂O₄) represents a traditional industrial route. The reaction proceeds via ketone oxidation to form this compound, though selectivity challenges arise due to over-oxidation and ring-opening side reactions. Modern adaptations employ catalytic systems to enhance efficiency:
While economically viable for bulk production, this method’s reliance on stoichiometric oxidizers generates significant NOx by-products, necessitating costly emission control systems.
Fatty Acid Oxidation
This compound can be derived from the oxidative cleavage of unsaturated fatty acids, such as ricinoleic acid (castor oil). Ozonolysis or permanganate-mediated oxidation introduces carboxyl groups at the cleavage sites:
This route’s feasibility depends on feedstock availability and the development of selective catalysts to minimize C-C bond scission at undesired positions.
Laboratory-Scale and Niche Methods
Cyclohexanone and Dimethyloxalate Condensation
A laboratory-scale synthesis involves the base-mediated condensation of cyclohexanone with dimethyloxalate. The enolate of cyclohexanone attacks dimethyloxalate, followed by decarboxylation and hydrolysis to yield this compound:
This method offers modularity for derivative synthesis but suffers from low yields (30–40%) due to competing side reactions.
Salicylic Acid Derivatization
Salicylic acid serves as a precursor via a multi-step sequence involving hydrogenation, oxidation, and side-chain elongation. While academically interesting, this route’s complexity and intermediate purification steps render it impractical for large-scale use.
Carbonylation of γ-Valerolactone
Analogous to ε-caprolactone carbonylation, γ-valerolactone reacts with CO in the presence of rhodium catalysts and methyl iodide promoters to yield this compound. However, this method’s relevance has diminished due to the superior performance of ε-caprolactone-based systems.
Biosynthetic Pathways
Bacillus subtilis Biotin Synthesis
In Bacillus subtilis, this compound arises de novo via a fatty acid biosynthesis-like pathway. Acyl carrier protein (ACP) mediates the assembly of a seven-carbon intermediate, which undergoes β-keto cleavage to release free this compound. Key enzymes include:
-
BioC : Methylates the acyl-ACP intermediate to initiate elongation.
-
BioH : Hydrolyzes the methyl ester to generate pimeloyl-ACP.
-
BioW : Cleaves pimeloyl-ACP to release this compound.
Table 2: Enzymatic Steps in this compound Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| BioC | Methyltransferase | Malonyl-ACP | Methylated ACP |
| FabH | β-Ketoacyl-ACP synthase III | Methylated ACP | Elongated ACP |
| BioH | Carboxylesterase | Pimeloyl-ACP methyl | Pimeloyl-ACP |
| BioW | Thioesterase | Pimeloyl-ACP | Free this compound |
This pathway’s regulation offers insights for metabolic engineering, though industrial application remains limited by low titers and extraction challenges.
Malonyl-CoA Pathway
Hypothetical pathways propose this compound biosynthesis from malonyl-CoA via iterative Claisen condensations. While unconfirmed, this route aligns with isotopic labeling studies showing incorporation of acetate units into this compound.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Cost Drivers | Environmental Impact |
|---|---|---|---|---|
| ε-Caprolactone Carbonylation | 49.2 | High | Catalyst, CO pressure | Moderate (HI usage) |
| Cycloheptanone Oxidation | 35–45 | Moderate | N₂O₄ cost, NOx treatment | High (NOx emissions) |
| Fatty Acid Oxidation | 20–30 | Low | Feedstock variability | Low |
| Biosynthesis | <10 | Experimental | Fermentation costs | Sustainable |
Chemical Reactions Analysis
Types of Reactions
Pimelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce different products depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield primary alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Dinitrogen tetroxide is commonly used for the oxidation of cycloheptanone to this compound.
Reducing Agents: Various reducing agents can be used to reduce this compound, depending on the desired product.
Major Products
The major products formed from the reactions of this compound include primary alcohols, reduced forms of the acid, and various substituted derivatives .
Scientific Research Applications
Polymer Chemistry
1.1 Synthesis of Polyamides
Pimelic acid is instrumental in the synthesis of polyamides, particularly Nylon 5,7. This polymer is notable for its unique properties, including potential electrical conductivity due to the odd number of carbon atoms in its structure. Research indicates that Nylon 5,7 can be copolymerized with 1,5-pentanediamine to create materials with applications in electronics and conductive polymers .
1.2 Plasticizers and Resins
The compound serves as a precursor for various plasticizer esters and resins. Its derivatives are utilized in the production of polyurethanes, alkyl resins, and elastomers. These materials are essential in manufacturing adhesives, coatings, and lubricants .
| Application | Description |
|---|---|
| Nylon 5,7 | Electrically active polymer for potential electronic uses |
| Plasticizers | Enhances flexibility in plastics |
| Polyurethanes | Used in foams and coatings |
Pharmaceutical Applications
2.1 Corneal Collagen Cross-Linking
Recent studies have explored the use of this compound in eye drop formulations for corneal collagen cross-linking. This technique aims to strengthen corneal tissue and improve vision in patients with keratoconus or other corneal diseases. The formulation's efficacy is under investigation, showing promise in enhancing corneal stability .
2.2 Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents for medical use .
Materials Science
3.1 Crystal Formation and Optoelectronic Applications
A study investigated the reaction between this compound and 2-aminopyrimidine to form novel crystals with potential optoelectronic applications. Characterization techniques such as PXRD (Powder X-ray Diffraction) and FTIR (Fourier Transform Infrared Spectroscopy) were employed to analyze the structural properties of these crystals . The findings suggest that these materials could be used in electronic devices due to their favorable dielectric properties.
| Material | Properties | Potential Applications |
|---|---|---|
| This compound Crystals | Soft material with good dielectric behavior | Electronics and photonics |
Environmental Science
This compound is also recognized as a metabolite in various organisms, including Escherichia coli and Daphnia magna. Its role as a biomarker in ecological studies highlights its significance in environmental monitoring and assessment of biological impacts from pollutants .
Mechanism of Action
The mechanism of action of pimelic acid involves its role as a precursor in the biosynthesis of lysine and biotin . In these pathways, this compound undergoes enzymatic transformations to form intermediate compounds that eventually lead to the synthesis of lysine and biotin . The molecular targets and pathways involved include enzymes such as 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase .
Comparison with Similar Compounds
Physical and Chemical Properties
Pimelic acid belongs to the aliphatic dicarboxylic acid series, which includes:
Key Observations :
- Melting Points : this compound’s melting point (102–106°C) is intermediate between shorter-chain acids (e.g., glutaric acid) and longer-chain acids (e.g., suberic acid). This trend reflects the balance between molecular symmetry and van der Waals interactions .
- Solubility : this compound exhibits higher solubility than adipic acid (~50 g/L vs. 15 g/L) due to its optimal chain length for hydrogen bonding with water .
Biochemical Roles and Metabolic Pathways
- Biotin Synthesis: this compound is the first precursor in biotin biosynthesis in Bacillus subtilis, generated via modified fatty acid synthesis or degradation of longer-chain acids . ΔAopex7 fungal strains require exogenous this compound for growth, underscoring its role in peroxisomal metabolism .
Research Findings and Innovations
Crystallography and Material Science
Metabolic Engineering
- Pseudomonas species degrade azelaic acid to this compound, linking fatty acid metabolism to biotin production .
Biological Activity
Pimelic acid, a seven-carbon dicarboxylic acid, plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of biotin in bacteria. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in microbial synthesis, and potential therapeutic implications.
1. Biosynthesis of Biotin
This compound is recognized as a crucial precursor in the biotin biosynthesis pathway, particularly in Bacillus subtilis. Research indicates that this compound is synthesized through the fatty acid synthesis pathway and subsequently converted into biotin. The importance of this compound in this context is highlighted by several studies:
- Synthesis Pathway : In B. subtilis, the genes responsible for the synthesis of the pimelate moiety (the seven-carbon dicarboxylic acid) include bioI and bioW. Deletion studies have shown that while deletion of bioW results in biotin auxotrophy, deletion of bioI does not affect biotin synthesis, indicating redundancy in the genetic pathways involved .
- Experimental Findings : A study demonstrated that the addition of this compound could restore biotin production in cerulenin-treated B. subtilis cells, confirming its role as an essential intermediate in biotin synthesis .
Table 1: Key Findings on this compound and Biotin Synthesis
2. Microbial Production and Applications
The production of this compound through microbial fermentation has gained attention due to its applications in biotechnology and industry:
- Recombinant Strains : Research has shown that genetically modified strains of Bacillus subtilis can significantly enhance the production of this compound. For instance, a study reported that strains with multiple copies of biosynthetic genes produced approximately four times more this compound compared to wild-type strains .
- Induction Mechanisms : The use of maltose as an inducer has been shown to further enhance this compound production, achieving yields up to 2360.73 µg/ml under optimal conditions .
3. Therapeutic Implications
This compound's biological activity extends beyond microbial metabolism; it has potential therapeutic applications:
- Antimicrobial Properties : Some studies suggest that compounds derived from this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents .
- Chemical Peels : Research into chemical peels incorporating acids similar to this compound indicates potential benefits for skin treatments, particularly in managing conditions like melasma .
4. Case Studies and Research Findings
Several case studies illustrate the diverse roles and applications of this compound:
- Biochemical Studies : A study involving 13C-NMR analysis provided insights into the metabolic pathways leading to the synthesis of this compound in Bacillus subtilis, affirming its role as a precursor for biotin synthesis .
- Industrial Applications : The development of processes for efficient microbial production of this compound has implications for its use as a building block in various chemical syntheses, including pharmaceuticals and agrochemicals .
Q & A
Q. What are the standard laboratory methods for synthesizing pimelic acid, and how can purity be ensured?
this compound (heptanedioic acid, C₇H₁₂O₄) is typically synthesized via oxidation of cycloheptane derivatives or through hydrolysis of nitriles. A common method involves the ozonolysis of cyclopentene derivatives followed by oxidative workup. Purity is ensured via recrystallization from ethanol/water mixtures and validated using melting point analysis (105–107°C) and HPLC with UV detection (λ = 210 nm). Elemental analysis (C: 49.99%, H: 6.71%) and FT-IR (characteristic peaks at 1700 cm⁻¹ for carboxylic acid dimers) are critical for confirming identity .
Q. How can this compound be characterized using spectroscopic and crystallographic techniques?
- NMR : ¹H NMR (D₂O, δ ppm): 1.35–1.55 (m, 4H, CH₂), 1.65–1.85 (m, 2H, CH₂), 2.25–2.45 (t, 4H, CH₂COOH).
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement confirms planar carboxyl groups and intermolecular hydrogen bonding (O···O distance: 2.68 Å).
- Mass spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 173.08 .
Advanced Research Questions
Q. What experimental approaches are used to study this compound's role in atmospheric aerosol formation?
this compound’s hygroscopicity and critical supersaturation (sc) are measured using a cloud condensation nuclei (CCN) chamber. Dry particle diameters (50–150 nm) are generated via atomization, and sc is derived from Köhler theory (surface tension = 72 mN/m, van’t Hoff factor = 1). Results show sc = 0.15% for this compound, comparable to 4-oxothis compound (sc = 0.14%), indicating minor structural modifications (e.g., oxo-groups) minimally alter aerosol activation .
Table 1 : Critical supersaturation (sc) of dicarboxylic acids
| Compound | sc (%) | κ (hygroscopicity parameter) |
|---|---|---|
| This compound | 0.15 | 0.15 ± 0.04 |
| 4-Oxothis compound | 0.14 | 0.14 ± 0.02 |
| Glutaric acid | 0.20 | 0.21 ± 0.05 |
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in vapor pressure (e.g., solid-state vs. subcooled liquid) arise from experimental setups. Differential scanning calorimetry (DSC) and Knudsen effusion mass spectrometry are recommended for direct measurement. For example, this compound’s vapor pressure at 298 K is 1.2 × 10⁻⁶ Pa, with odd-carbon dicarboxylic acids exhibiting higher volatility due to less stable crystal packing .
Q. What methodologies are effective for studying this compound's interactions in enzymatic systems?
- Hypothesis testing : Evaluate pH-dependent inhibition of enzymes (e.g., citrate synthase) by this compound.
- Experimental design :
Prepare enzyme in buffer (pH 4–8) with 0–10 mM this compound.
Measure activity via UV-Vis (NADH depletion at 340 nm).
Data analysis: Fit to Michaelis-Menten model with competitive inhibition (Ki calculation).
- Contradiction handling : Conflicting results may arise from buffer ionic strength; use Tris-HCl (50 mM) to stabilize enzyme activity .
Methodological Guidance
Q. How should crystallographic data for this compound derivatives be processed and refined?
Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) . Key steps:
Q. What frameworks guide hypothesis formulation for this compound’s biochemical roles?
Apply FINER criteria:
- Feasible : Access to HPLC for metabolite analysis.
- Novel : Investigate this compound as a potential siderophore precursor.
- Ethical : Use lab-grade reagents, avoid in vivo testing without approval.
- Relevant : Link to biotin biosynthesis pathways .
Data Reproducibility and Reporting
Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Synthesis : Report yields, solvent ratios, and purification steps.
- Characterization : Include NMR integration values and crystallographic CIF files.
- Safety : Note corrosivity (pH < 2) and PPE requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
